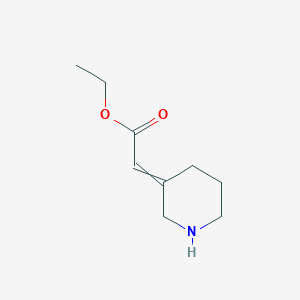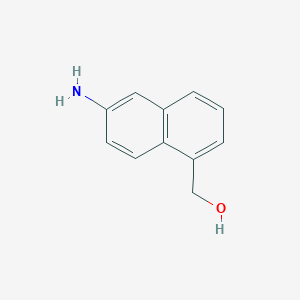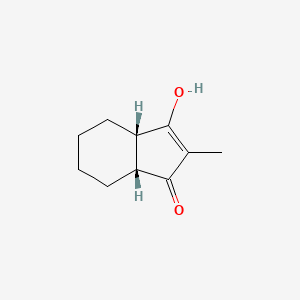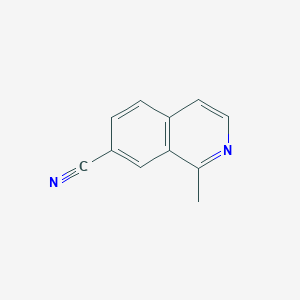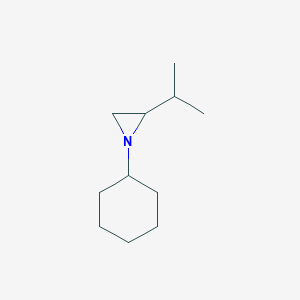
1-Cyclohexyl-2-isopropylaziridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexyl-2-isopropylaziridine is an organic compound with the molecular formula C11H21N It belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles Aziridines are known for their high reactivity due to the ring strain in their three-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-2-isopropylaziridine can be synthesized through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically requires the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization reaction . Another method involves the ring-opening of aziridines under the action of N-nucleophiles .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-2-isopropylaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
1-Cyclohexyl-2-isopropylaziridine has several scientific research applications, including:
Chemistry: It is used as a reactive intermediate in the synthesis of various organic compounds.
Biology: The compound’s reactivity makes it useful in studying biological processes involving aziridines.
Medicine: Aziridine derivatives are known for their potential antimicrobial and antitumor activities.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-2-isopropylaziridine involves its high reactivity due to the ring strain in the aziridine ring. This reactivity allows it to interact with various molecular targets, leading to the formation of new chemical bonds. The specific molecular targets and pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
1-Cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28): This compound is a σ receptor ligand with added polar functionality and reduced lipophilicity.
1-Cyclohexyl-2-propyn-1-ol: Another cyclohexyl derivative with different functional groups.
Uniqueness: 1-Cyclohexyl-2-isopropylaziridine is unique due to its aziridine ring structure, which imparts high reactivity and makes it a valuable intermediate in organic synthesis. Its specific combination of cyclohexyl and isopropyl groups further distinguishes it from other similar compounds.
Properties
CAS No. |
78190-70-2 |
|---|---|
Molecular Formula |
C11H21N |
Molecular Weight |
167.29 g/mol |
IUPAC Name |
1-cyclohexyl-2-propan-2-ylaziridine |
InChI |
InChI=1S/C11H21N/c1-9(2)11-8-12(11)10-6-4-3-5-7-10/h9-11H,3-8H2,1-2H3 |
InChI Key |
AZUZNFHCFWRQIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CN1C2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Chloro-1,4-dioxaspiro[4.5]decane](/img/structure/B11913312.png)


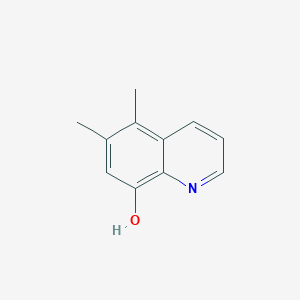

![5-Fluoro-2,4-Dihydro-Indeno[1,2-C]Pyrazole](/img/structure/B11913341.png)

![2-Methyloctahydro-1H-pyrrolo[3,4-c]pyridine hydrochloride](/img/structure/B11913354.png)
